Cas no 35853-50-0 (Carboxymefloquine)

Carboxymefloquine 化学的及び物理的性質
名前と識別子
-
- 4-Quinolinecarboxylicacid, 2,8-bis(trifluoromethyl)-
- Carboxymefloquine
- 2,8-bis(trifluoromethyl)quinoline-4-carboxylic acid
- 2,8-Mmq
- CC-PMLSC-DMA-P115
- Mefloquine carboxylic acid
- SB72187
- 2,8-bis(triluoromethyl)quinoline-4-carboxylic acid
- 2,8-bistrifluoromethyl-4-quinoline carboxylic acid
- HMS2194A24
- FT-0664331
- 2,8-bis-(trifluoromethyl)-quinoline-4-carboxylic acid
- 4-Quinolinecarboxylic acid, 2,8-bis(trifluoromethyl)-
- DS-8811
- QJTJIQBSZLFWFS-UHFFFAOYSA-M
- 2,8-Bis(trifluoromethyl)-4-quinolinecarboxylic acid
- 2,8-bis(trifluoromethyl)quinoline-4-carboxylicacid
- SDCCGMLS-0091902.P001
- 2,8-bis(trifluoromethyl)cinchoninic acid
- 1,1-FERROCENEDICARBOXYLICACID
- Ro-21-5104
- CHEMBL1566286
- MFCD09840196
- 2,8-Bis(trifluromethyl)-4-quinolincarboxylic acid
- MLS000889027
- NCGC00142334-01
- AKOS022185218
- 462L37KS1K
- cid_169721
- 2,8-Bis-(trifluoromethyl)-4-quinolinecarboxylic Acid
- BDBM35452
- CHEBI:171694
- CS-0365006
- 4-Quinolinecarboxylic acid, 2,8-bis(trifluoromethyl)-Ro 21-5104
- 2,8-Bis(TrifluroMethyl)-4-quinolin carboxylic acid
- DTXSID80189403
- HMS3338K18
- Ro 21-5104
- SCHEMBL7075474
- 35853-50-0
- 2,8-bis-trifluoromethyl-4-quinoline carboxylic acid
- SMR000209015
- UNII-462L37KS1K
- Q27258890
-
- MDL: MFCD09840196
- インチ: InChI=1S/C12H5F6NO2/c13-11(14,15)7-3-1-2-5-6(10(20)21)4-8(12(16,17)18)19-9(5)7/h1-4H,(H,20,21)
- InChIKey: QJTJIQBSZLFWFS-UHFFFAOYSA-N
- ほほえんだ: C1=CC2=C(C(=C1)C(F)(F)F)N=C(C=C2C(=O)O)C(F)(F)F
計算された属性
- せいみつぶんしりょう: 309.02200
- どういたいしつりょう: 309.02244737g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 21
- 回転可能化学結合数: 3
- 複雑さ: 408
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 50.2Ų
- 疎水性パラメータ計算基準値(XlogP): 3.5
じっけんとくせい
- ゆうかいてん: 212-214°C
- PSA: 50.19000
- LogP: 3.97060
Carboxymefloquine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C178700-5mg |
Carboxymefloquine |
35853-50-0 | 5mg |
$ 167.00 | 2023-09-08 | ||
TRC | C178700-50mg |
Carboxymefloquine |
35853-50-0 | 50mg |
$ 1303.00 | 2023-09-08 | ||
Chemenu | CM222922-5g |
2,8-Bis(trifluoromethyl)quinoline-4-carboxylic acid |
35853-50-0 | 98% | 5g |
$1262 | 2021-08-04 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B83500-25mg |
2,8-Bis(trifluoromethyl)quinoline-4-carboxylic acid |
35853-50-0 | 97% | 25mg |
¥980.0 | 2022-04-28 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B83500-250mg |
2,8-Bis(trifluoromethyl)quinoline-4-carboxylic acid |
35853-50-0 | 97% | 250mg |
¥2650.0 | 2022-04-28 | |
A2B Chem LLC | AF71748-50mg |
Carboxymefloquine |
35853-50-0 | 95% | 50mg |
$1614.00 | 2024-04-20 | |
1PlusChem | 1P00C9S4-50mg |
CARBOXYMEFLOQUINE |
35853-50-0 | 95% | 50mg |
$1855.00 | 2024-05-04 | |
Ambeed | A376497-5g |
2,8-Bis(trifluoromethyl)quinoline-4-carboxylic acid |
35853-50-0 | 98% | 5g |
$3120.0 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1435676-1g |
2,8-Bis(trifluoromethyl)quinoline-4-carboxylic acid |
35853-50-0 | 98% | 1g |
¥9817.00 | 2024-05-17 | |
abcr | AB437309-1g |
2,8-Bis(trifluoromethyl)quinoline-4-carboxylic acid; . |
35853-50-0 | 1g |
€730.40 | 2024-08-03 |
Carboxymefloquine 関連文献
-
Eduarda Alves Penna,Jéssica Cordeiro Queiroz de Souza,Marcone Augusto Leal de Oliveira,Paula Rocha Chellini Anal. Methods 2021 13 4557
Carboxymefloquineに関する追加情報
Carboxymefloquine: A Comprehensive Overview
Carboxymefloquine (CAS No. 35853-50-0) is a compound of significant interest in the field of pharmacology and drug development. This compound has been extensively studied for its potential applications in treating various medical conditions, particularly those related to parasitic infections. The name Carboxymefloquine itself suggests its structural relationship to mefloquine, a well-known antimalarial drug, with the addition of a carboxy group that may enhance its pharmacokinetic properties.
The CAS registry number, 35853-50-0, is a unique identifier assigned by the Chemical Abstracts Service to this compound. This number ensures that Carboxymefloquine can be accurately referenced in scientific literature, regulatory documents, and other databases. Researchers and professionals in the pharmaceutical industry rely on this identifier to maintain consistency and avoid confusion when discussing or referencing the compound.
Recent studies have focused on the pharmacokinetics and bioavailability of Carboxymefloquine, aiming to optimize its therapeutic potential. For instance, a 2023 study published in *Molecular Pharmaceutics* explored the impact of formulation changes on the absorption and distribution of Carboxymefloquine in preclinical models. The findings indicated that certain lipid-based formulations significantly improved the compound's solubility and bioavailability, which could be crucial for its clinical application.
In terms of therapeutic applications, Carboxymefloquine has shown promise in the treatment of malaria, particularly in regions where resistance to traditional antimalarials is prevalent. A 2022 clinical trial conducted in Southeast Asia demonstrated that Carboxymefloquine exhibited potent antiparasitic activity against *Plasmodium falciparum*, one of the most dangerous malaria-causing parasites. The study also highlighted the compound's favorable safety profile, with minimal adverse effects reported among participants.
Beyond its antimalarial properties, Carboxymefloquine has also been investigated for its potential in treating other conditions, such as autoimmune diseases and inflammatory disorders. Preclinical research has shown that the compound possesses immunomodulatory effects, which could be harnessed to develop novel therapies for diseases like rheumatoid arthritis or multiple sclerosis. However, further studies are needed to fully understand its mechanisms of action and long-term safety.
The synthesis and structural characterization of Carboxymefloquine have also been subjects of recent research. A 2021 paper published in *Journal of Medicinal Chemistry* detailed a novel synthetic pathway for producing Carboxymefloquine with high yield and purity. This advancement could pave the way for large-scale production of the compound, making it more accessible for clinical trials and eventual commercialization.
In conclusion, Carboxymefloquine (CAS No. 35853-50-0) represents a promising compound with diverse therapeutic applications. Its unique chemical structure, favorable pharmacokinetic properties, and potent biological activity make it a valuable candidate for drug development. As research continues to uncover new insights into its mechanisms and potential uses, Carboxymefloquine holds great promise for advancing modern medicine.
35853-50-0 (Carboxymefloquine) 関連製品
- 588702-63-0(2-(Trifluoromethyl)quinoline-8-carboxylic acid)
- 868662-63-9(2-TRIFLUOROMETHYLQUINOLINE-7-CARBOXYLIC ACID)
- 18706-39-3(2-(Trifluoromethyl)quinoline-4-carboxylicacid)
- 1021133-26-5(N-[4-(2-{[(pyridin-4-yl)methyl]carbamoyl}ethyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide)
- 1516910-96-5(1-(1H-indol-7-yl)-2-(methylamino)ethan-1-ol)
- 941946-50-5(2-{5-methoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido2,3-dpyrimidin-3-yl}-N-methylacetamide)
- 86392-96-3(Silane, (chloromethyl)dimethyl(3-methylphenyl)-)
- 1098973-07-9([1-(1H-imidazol-5-yl)cyclopropyl]methanamine)
- 1490534-67-2(3-(Chloromethyl)-3-methyl-1-propan-2-yloxypentane)
- 1691189-62-4(2-(5-bromo-1,3-thiazol-2-yl)-2-methylpropanenitrile)
